(5-Bromo-2-benzoxazolyl)methanol
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Overview
Description
(5-Bromo-2-benzoxazolyl)methanol is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-benzoxazolyl)methanol typically involves the condensation of 2-aminophenol with an appropriate brominated aldehyde under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst. The reaction is carried out at 50°C, resulting in the formation of the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) can be employed to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-benzoxazolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-bromo-2-benzoxazolecarboxylic acid.
Reduction: Formation of 5-hydroxy-2-benzoxazolylmethanol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-benzoxazolyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-benzoxazolyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolemethanol: Lacks the bromine atom at the 5-position.
5-Nitro-2-benzoxazolylmethanol: Contains a nitro group instead of a bromine atom.
2-(4-Butylphenyl)benzoxazole: Substituted with a butylphenyl group instead of a hydroxymethyl group.
Uniqueness
(5-Bromo-2-benzoxazolyl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-bromo-1,3-benzoxazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCJFGCNQQCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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